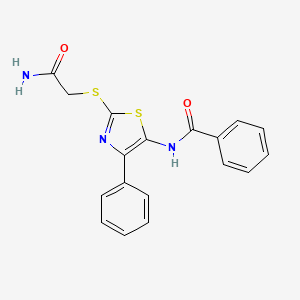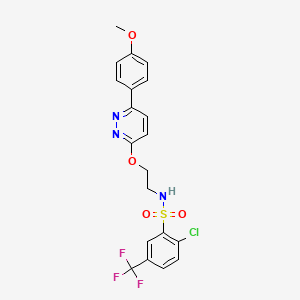
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide
Descripción general
Descripción
“N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide” is a compound that has been studied for its potential use in the treatment of various diseases . It is a substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitor of autotaxin . The compound is used in the treatment of diseases such as cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus .
Aplicaciones Científicas De Investigación
Inhibitor of Autotaxin
This compound has been identified as an inhibitor of autotaxin . Autotaxin is an enzyme that has been implicated in various diseases, including cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus . By inhibiting this enzyme, the compound could potentially be used in the treatment of these conditions .
Cancer Treatment
The compound has shown potential in the treatment of cancer . Its ability to inhibit autotaxin could make it a valuable tool in combating certain types of cancer .
Treatment of Chronic Inflammation
Chronic inflammation is another condition where this compound could be beneficial . By inhibiting autotaxin, it could help reduce inflammation and alleviate symptoms .
Neuropathic Pain Management
Neuropathic pain is a complex, chronic pain state that is usually accompanied by tissue injury . This compound could potentially be used in the management of neuropathic pain .
Treatment of Fibrotic Diseases
Fibrotic diseases, which involve the excessive accumulation of extracellular matrix proteins leading to the destruction of normal tissue structure and function, could potentially be treated with this compound .
Thrombosis Treatment
Thrombosis, the formation of a blood clot inside a blood vessel, is another condition that this compound could potentially treat . Its ability to inhibit autotaxin could make it a valuable tool in preventing or treating thrombosis .
Treatment of Cholestatic Pruritus
Cholestatic pruritus, a condition characterized by severe itching due to bile duct obstruction, could potentially be alleviated with this compound .
Analytical Applications
This compound has been used in the development and validation of a stability-indicating reverse phase HPLC method for the determination of related substances in Ixazomib Citrate drug substance . This highlights its potential use in analytical chemistry .
Mecanismo De Acción
The mechanism of action of this compound is related to its inhibitory effect on autotaxin . Autotaxin is an enzyme that has been implicated in various diseases, including cancer, inflammation, and fibrotic diseases . By inhibiting autotaxin, this compound may help in the treatment of these diseases .
Propiedades
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c19-14(22)11-24-18-20-15(12-7-3-1-4-8-12)17(25-18)21-16(23)13-9-5-2-6-10-13/h1-10H,11H2,(H2,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPRHRFDEQNCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3413205.png)
![1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B3413211.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3413214.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3413215.png)
![1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413241.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413244.png)
![1-(2,5-difluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413258.png)
![1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413261.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzenesulfonyl)piperazine](/img/structure/B3413267.png)


![(2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3413283.png)

